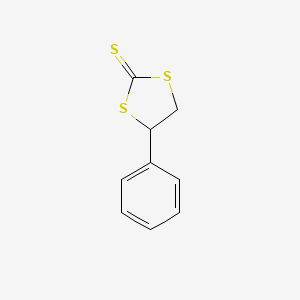![molecular formula C8H9IS B8653526 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE is an organic compound characterized by the presence of an iodine atom, a methyl group, and a sulfanylmethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE can be synthesized through several methods. One common approach involves the iodination of 2-methylsulfanylmethyl-benzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, with the iodine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methylsulfanylmethyl group can engage in sulfur-based interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-methylbenzene: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.
2-Iodotoluene: Similar structure but without the sulfanylmethyl group, leading to distinct chemical properties.
1-Iodo-2-methylsulfinylbenzene: Contains a sulfinyl group instead of a sulfanylmethyl group, affecting its oxidation state and reactivity.
Uniqueness: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE is unique due to the presence of both iodine and sulfanylmethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H9IS |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
1-iodo-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H9IS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
NOPHGRWHUDXDOK-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)

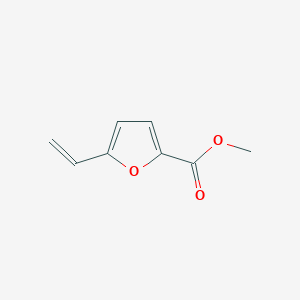
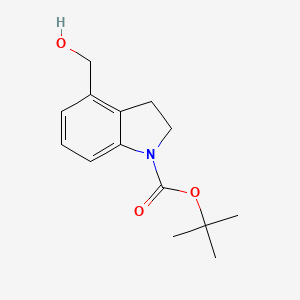



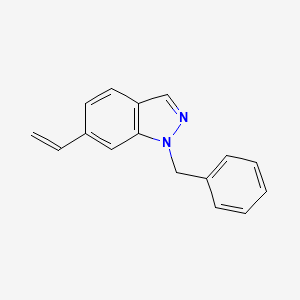

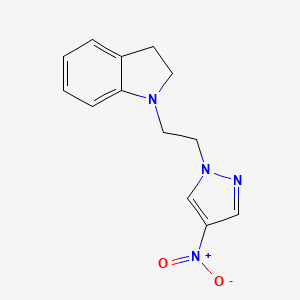

![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)

